molecular formula C12H10BrClO B3237720 6-Bromo-1-chloro-2-ethoxynaphthalene CAS No. 1394291-31-6

6-Bromo-1-chloro-2-ethoxynaphthalene

Cat. No.: B3237720
CAS No.: 1394291-31-6
M. Wt: 285.56 g/mol
InChI Key: WBFYAUXYIAATNF-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-2-ethoxynaphthalene is an organic compound with the molecular formula C12H10BrClO. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a naphthalene ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-2-ethoxynaphthalene typically involves the bromination and chlorination of 2-ethoxynaphthalene. The process can be summarized as follows:

    Bromination: 2-Ethoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 1-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-2-ethoxynaphthalene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding naphthalene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted naphthalene derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dehalogenated naphthalene derivatives.

Scientific Research Applications

6-Bromo-1-chloro-2-ethoxynaphthalene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-2-ethoxynaphthalene involves its interaction with various molecular targets, depending on the specific application. For example:

    In chemical reactions: The bromine and chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions.

    In biological systems: The compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-chloro-2-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Bromo-1-chloro-2-propoxynaphthalene: Similar structure but with a propoxy group instead of an ethoxy group.

    6-Bromo-1-chloro-2-butoxynaphthalene: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

6-Bromo-1-chloro-2-ethoxynaphthalene is unique due to the specific combination of bromine, chlorine, and ethoxy groups, which imparts distinct chemical reactivity and properties

Properties

IUPAC Name

6-bromo-1-chloro-2-ethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClO/c1-2-15-11-6-3-8-7-9(13)4-5-10(8)12(11)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYAUXYIAATNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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